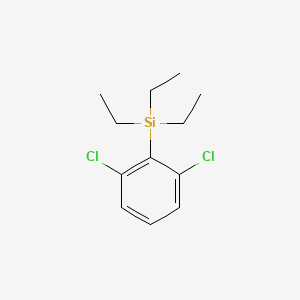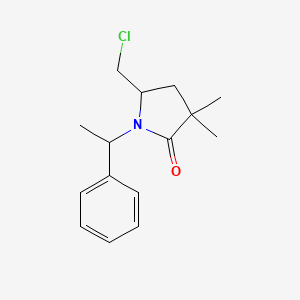![molecular formula C17H29N3O2 B12589221 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol CAS No. 627527-52-0](/img/structure/B12589221.png)
4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols It contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom
Vorbereitungsmethoden
The synthesis of 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(morpholin-4-yl)propylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols and other reduced derivatives.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the morpholine ring. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from substitution reactions include halogenated, alkylated, and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: It has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its morpholine ring is a common motif in many pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The morpholine ring plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol can be compared with other similar compounds, such as:
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound also contains a morpholine ring and has been studied for its anti-inflammatory and anti-tumor activities.
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Another compound with a morpholine ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications.
Eigenschaften
CAS-Nummer |
627527-52-0 |
|---|---|
Molekularformel |
C17H29N3O2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-[2-[2-(3-morpholin-4-ylpropylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H29N3O2/c21-17-4-2-16(3-5-17)6-8-19-10-9-18-7-1-11-20-12-14-22-15-13-20/h2-5,18-19,21H,1,6-15H2 |
InChI-Schlüssel |
GTANYNOAWZUWJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNCCNCCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-](/img/structure/B12589165.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-](/img/structure/B12589170.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)


![2-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-7-iodo-2,5-dioxo-1,3-dihydro-1,4-benzodiazepin-4-yl]acetic acid](/img/structure/B12589183.png)
![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)

![Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-](/img/structure/B12589216.png)

